molecular formula C10H13N5O4 B1677608 N2-Acetylaciclovir CAS No. 110104-37-5

N2-Acetylaciclovir

Cat. No.: B1677608
CAS No.: 110104-37-5
M. Wt: 267.24 g/mol
InChI Key: DJMINGJGFGSDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N2-Acetylaciclovir is a prodrug of Aciclovir , which is a potent, orally active antiviral agent . The primary target of Aciclovir is the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral therapy .

Mode of Action

Aciclovir, the active form of this compound, is a deoxynucleoside analog that inhibits the action of viral DNA polymerase and DNA replication of different herpesviruses . It is converted by viral thymidine kinase to aciclovir monophosphate, which is then converted by host cell kinases to aciclovir triphosphate (ACV-TP). ACV-TP competes with deoxyguanosine triphosphate (dGTP) for viral DNA polymerase, which results in DNA chain termination .

Biochemical Pathways

The biochemical pathway involved in the action of Aciclovir is the DNA replication pathway of the herpesvirus . By inhibiting viral DNA polymerase, Aciclovir prevents the synthesis of new viral DNA, thereby stopping the replication of the virus .

Pharmacokinetics

The pharmacokinetics of Aciclovir has been extensively studied. Most of the administered drug is eliminated from the body unchanged, via the kidneys by glomerular filtration and tubular secretion . After intravenous dosing of patients with normal renal function, 8 to 14% of the dose is recovered in the urine as the metabolite 9-carboxymethoxymethylguanine . Aciclovir has a half-life of about 2.5 hours with normal renal function and increases to about 18 hours with anuria . After oral administration, the bioavailability of Aciclovir was approximately 20% .

Result of Action

The result of Aciclovir’s action is the inhibition of herpesvirus replication. By blocking the action of viral DNA polymerase, Aciclovir prevents the synthesis of new viral DNA, effectively stopping the replication of the virus . This leads to a decrease in the severity and duration of herpesvirus outbreaks.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N2-Acetylaciclovir are not fully understood yet. Given its structural similarity to Aciclovir, it is likely that it interacts with similar enzymes, proteins, and other biomolecules. Aciclovir is known to inhibit viral DNA polymerase, an enzyme crucial for the replication of viral DNA . Therefore, it is plausible that this compound may interact with similar enzymes, exerting its effects through these interactions.

Cellular Effects

Its parent compound, Aciclovir, is known to inhibit viral replication within cells . It is possible that this compound may have similar effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-defined. Based on its structural similarity to Aciclovir, it is likely that this compound may also exert its effects at the molecular level by inhibiting viral DNA polymerase . This could involve binding interactions with this enzyme, leading to its inhibition and subsequent changes in gene expression.

Preparation Methods

N2-Acetylaciclovir can be synthesized through various methods. One common approach involves the acetylation of Aciclovir. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the N2 position on the Aciclovir molecule.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N2-Acetylaciclovir undergoes various chemical reactions, including:

Comparison with Similar Compounds

N2-Acetylaciclovir is unique compared to other similar compounds due to its selective T-cell immunotoxicity. Similar compounds include:

This compound stands out due to its specific immunotoxic effects, which are not observed with the other compounds listed above .

Properties

IUPAC Name

N-[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,16H,2-3,5H2,1H3,(H2,12,13,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMINGJGFGSDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149146
Record name N2-Acetylaciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110104-37-5
Record name N-Acetylacyclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110104-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Acetylaciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110104375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Acetylaciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-ACETYLACICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G007Q63G24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Acetylaciclovir
Reactant of Route 2
Reactant of Route 2
N2-Acetylaciclovir
Reactant of Route 3
Reactant of Route 3
N2-Acetylaciclovir
Reactant of Route 4
Reactant of Route 4
N2-Acetylaciclovir
Reactant of Route 5
Reactant of Route 5
N2-Acetylaciclovir
Reactant of Route 6
Reactant of Route 6
N2-Acetylaciclovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.